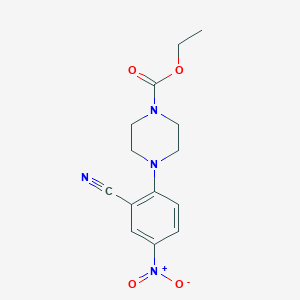
Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate typically involves the reaction of 4-(2-cyano-4-nitrophenyl)piperazine with ethyl chloroformate under controlled conditions. The reaction is carried out in an organic solvent such as dichloromethane, with a base like triethylamine to neutralize the hydrochloric acid byproduct .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, solvent recovery, and purification steps to ensure high yield and purity.
化学反応の分析
Types of Reactions
Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Substitution: The cyano group can participate in nucleophilic substitution reactions, forming different derivatives depending on the nucleophile used.
Common Reagents and Conditions
Oxidation: Hydrogen gas and palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydride (NaH).
Major Products Formed
Reduction: Conversion of the nitro group to an amine group.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
科学的研究の応用
Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is used in several scientific research applications, including:
Chemistry: As a building block for synthesizing more complex molecules.
Biology: In studies involving enzyme inhibition and protein interactions.
作用機序
The mechanism of action of Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s nitro and cyano groups can participate in various biochemical reactions, influencing the activity of target proteins and pathways .
類似化合物との比較
Similar Compounds
Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate: Similar structure but lacks the cyano group.
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: Contains a tert-butyl group instead of an ethyl group and an ethoxy-oxoethyl substituent.
Uniqueness
Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate is unique due to the presence of both cyano and nitro groups, which confer distinct chemical reactivity and potential biological activity. This dual functionality makes it a valuable compound for various research applications .
生物活性
Ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate (C₁₄H₁₆N₄O₄) is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, applications in medicinal chemistry, and comparative analysis with similar compounds.
Chemical Structure and Properties
This compound features a piperazine ring substituted with a cyano group and a nitrophenyl moiety. Its molecular weight is approximately 304.30 g/mol, and it is characterized by the following functional groups:
- Piperazine Ring : A six-membered ring containing two nitrogen atoms.
- Cyano Group : Contributes to the compound's reactivity.
- Nitrophenyl Moiety : Enhances biological interactions and potential activity.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, including enzymes and receptors. The presence of both cyano and nitro groups allows the compound to participate in various biochemical reactions, influencing the activity of target proteins and cellular pathways.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Protein Interactions : It can modulate protein functions through binding interactions.
Biological Activity
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Similar compounds have been studied for their ability to inhibit tumor growth by targeting Bcl-2/Bcl-xL proteins, which are crucial in regulating apoptosis .
- Antimicrobial Activity : Compounds with structural similarities have shown significant antibacterial and antifungal properties against various pathogens, including Gram-positive and Gram-negative bacteria .
- Enzyme Modulation : The compound is investigated for its potential as an inhibitor of certain hydrolases, which play roles in metabolic processes .
Case Studies
A study focusing on the modification of nitro groups in related compounds revealed that structural changes could significantly affect binding affinities to Bcl-2/Bcl-xL proteins, suggesting a direct correlation between structure and biological activity .
Another investigation into the antimicrobial effects of piperazine derivatives demonstrated that modifications on the piperazine ring could enhance inhibitory actions against bacterial strains such as Staphylococcus aureus and Escherichia coli .
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| This compound | Cyano and nitro groups on piperazine | Antitumor, antimicrobial |
| Ethyl 4-(4-nitrophenyl)piperazine-1-carboxylate | Lacks cyano group | Limited biological activity |
| tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate | Different substituents | Varies based on modifications |
特性
IUPAC Name |
ethyl 4-(2-cyano-4-nitrophenyl)piperazine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O4/c1-2-22-14(19)17-7-5-16(6-8-17)13-4-3-12(18(20)21)9-11(13)10-15/h3-4,9H,2,5-8H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSZRXMRHQAQEFZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C#N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














